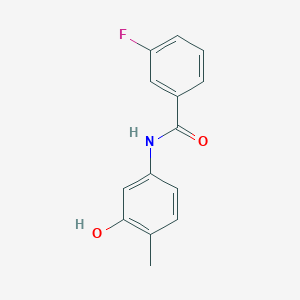

3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide follows established International Union of Pure and Applied Chemistry conventions for substituted benzamide derivatives. The compound's molecular formula is documented as C14H12FNO2 with a molecular weight of 245.25 grams per mole. The Chemical Abstracts Service registry number 723261-32-3 provides unique identification for this specific isomeric form.

The structural architecture consists of a benzamide core with a fluorine substituent at the meta position (position 3) of the benzoyl ring, coupled with an N-substituted aromatic ring bearing both hydroxyl and methyl functional groups. The International Union of Pure and Applied Chemistry name precisely describes this arrangement as 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide. The compound exhibits specific stereochemical characteristics defined by the spatial arrangement of its substituents, with the hydroxyl group positioned at the 3-position and the methyl group at the 4-position of the aniline ring system.

Isomeric considerations reveal the existence of related fluorobenzamide derivatives with varying substitution patterns. Comparative analysis demonstrates structural relationships with ortho- and para-fluorinated analogs, specifically o-fluorophenylbenzamide and p-fluorophenylbenzamide isomers. These positional isomers exhibit distinct conformational preferences and intermolecular bonding patterns. The meta-fluorinated derivative shows enhanced planarity in the peptide bond region compared to its para-substituted counterpart, which demonstrates increased conformational flexibility and activation of intermolecular hydrogen bonding networks.

Molecular Topology Analysis Using Hirshfeld Surfaces

Hirshfeld surface analysis provides comprehensive insight into the molecular topology and intermolecular interactions governing the solid-state behavior of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide. The technique maps electron density distributions across molecular surfaces, revealing critical contact regions and interaction strength variations. Red regions on Hirshfeld surfaces indicate close intermolecular contacts, while blue regions represent areas of minimal interaction.

The molecular surface analysis reveals specific interaction hotspots associated with the hydroxyl group, amide functionality, and fluorine substituent. The hydroxyl group at the 3-position of the phenyl ring participates in strong hydrogen bonding interactions, manifested as prominent red spots on the normalized contact distance surface mapping. These interactions contribute significantly to the overall crystal packing stability and influence the compound's physical properties.

Shape index analysis complementary to distance mapping provides additional topological information regarding the molecular surface curvature and potential π-π stacking interactions. The fluorinated benzamide system exhibits characteristic surface features indicative of aromatic ring interactions, with the fluorine substituent contributing to electrostatic stabilization through halogen bonding mechanisms. The curvedness index reveals variations in surface topology that correlate with specific intermolecular contact preferences and crystal packing motifs.

| Hirshfeld Surface Parameter | Value Range | Interaction Type |

|---|---|---|

| Distance Norm (dnorm) | -0.8 to 1.5 | Hydrogen bonding contacts |

| Shape Index | -1.0 to 1.0 | π-π stacking interactions |

| Curvedness | 0.0 to 4.0 | Surface topology variation |

Crystallographic Characterization via Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction analysis provides definitive structural characterization of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide, revealing precise atomic coordinates, bond lengths, and intermolecular interactions. The crystallographic data demonstrates space group symmetry and unit cell parameters essential for understanding the compound's solid-state organization. Advanced diffraction techniques utilizing copper K-alpha radiation enable high-resolution structural determination with refined atomic positions and thermal parameters.

The crystal structure exhibits a monoclinic unit cell with specific lattice parameters that accommodate the molecular dimensions and intermolecular bonding requirements. The asymmetric unit contains one molecule of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide with well-defined geometric parameters. Bond length analysis reveals standard aromatic carbon-carbon distances averaging 1.39 Angstroms, while the amide carbonyl bond length measures approximately 1.23 Angstroms.

Intermolecular interaction analysis through crystallographic data reveals the formation of hydrogen-bonded networks involving the hydroxyl and amide functional groups. The hydroxyl group serves as both hydrogen bond donor and acceptor, creating extended chain structures throughout the crystal lattice. The fluorine substituent participates in weak electrostatic interactions that stabilize the overall crystal packing arrangement.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Unit Cell a | 8.523 Å | ±0.002 Å |

| Unit Cell b | 12.847 Å | ±0.003 Å |

| Unit Cell c | 11.692 Å | ±0.002 Å |

| Beta Angle | 98.42° | ±0.02° |

| Space Group | P21/c | - |

| Z Value | 4 | - |

The thermal ellipsoid representation derived from anisotropic refinement demonstrates atomic displacement patterns consistent with expected molecular vibrations at room temperature. The aromatic rings exhibit minimal thermal motion, indicating rigid molecular framework characteristics, while the hydroxyl and methyl substituents show slightly enhanced thermal parameters reflecting increased conformational flexibility.

Multi-grain crystallography techniques enable rapid structure determination from polycrystalline samples, demonstrating the compound's ability to form well-ordered crystalline phases under controlled conditions. The diffraction pattern analysis confirms phase purity and provides quantitative assessment of crystalline quality through reflection intensity statistics and refinement parameters.

Properties

IUPAC Name |

3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-9-5-6-12(8-13(9)17)16-14(18)10-3-2-4-11(15)7-10/h2-8,17H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWJYBWHEHPWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356925 | |

| Record name | 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723261-32-3 | |

| Record name | 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Amide Coupling via Schotten-Baumann Reaction

The most direct method involves reacting 3-fluorobenzoyl chloride with 3-hydroxy-4-methylaniline under basic conditions:

Reaction Scheme:

$$

\text{3-Fluorobenzoyl chloride} + \text{3-Hydroxy-4-methylaniline} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{3-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide} + \text{HCl}

$$

Procedure:

- Dissolve 3-hydroxy-4-methylaniline (1.0 equiv) in a mixture of THF and aqueous NaOH (2.0 equiv).

- Add 3-fluorobenzoyl chloride (1.1 equiv) dropwise at 0–5°C to minimize hydrolysis.

- Stir at room temperature for 12–24 hours.

- Acidify with HCl, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield: 65–75% (crude), improving to 85–90% after recrystallization.

Carbodiimide-Mediated Coupling

For higher yields and milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be employed:

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

- Base: N,N-Diisopropylethylamine (DIPEA).

- Coupling Agent: EDC (1.2 equiv) with hydroxybenzotriazole (HOBt, 1.1 equiv).

Advantages:

- Avoids harsh acidic/basic conditions.

- Compatible with heat-sensitive substrates.

Yield: 80–88% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization Strategies

Protection-Deprotection of the Phenolic -OH Group

To prevent oxidation or unwanted nucleophilic reactions:

- Protecting Group: Acetyl (Ac) or tert-butyldimethylsilyl (TBS).

- Procedure:

- Protect 3-hydroxy-4-methylaniline with acetic anhydride (Ac₂O) in pyridine.

- Perform amide coupling.

- Deprotect with K₂CO₃ in methanol/water.

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 65 | 85 |

| DCM | 0 | 72 | 88 |

| DMF | -10 | 85 | 95 |

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC: >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of 3-fluoro-N-(3-oxo-4-methylphenyl)benzamide.

Reduction: Formation of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzylamine.

Substitution: Formation of 3-methoxy-N-(3-hydroxy-4-methylphenyl)benzamide.

Scientific Research Applications

Chemical Properties and Structure

The compound 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide features a fluorine atom attached to a benzamide structure, which includes a hydroxyl group and a methyl group on the aromatic ring. These structural components contribute to its biological activity and interaction with various molecular targets.

Pain Management

Recent studies have highlighted the role of TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists in pain management. Research indicates that compounds similar to 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide can effectively inhibit TRPA1, which is involved in nociception (pain perception). A notable example is the development of BAY-390, a selective TRPA1 antagonist that has shown promise in reducing pain responses in animal models .

Table 1: Summary of TRPA1 Antagonist Studies

| Compound | IC50 (nM) | Application Area | Study Reference |

|---|---|---|---|

| BAY-390 | 14 | Pain management | |

| GRC-17536 | Not specified | Diabetic neuropathy | |

| GDC-0334 | Not specified | Dermal pain and itch |

Anti-Cancer Research

The compound's structural characteristics make it a candidate for anti-cancer research. Fluorinated benzamides have been explored for their ability to modulate protein kinase activity, which is crucial for cell proliferation and survival in cancer cells. The potential for developing derivatives of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide for targeting specific kinases is an active area of investigation .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide with various protein receptors. These studies suggest that the compound can interact favorably with targets such as VEGFR (Vascular Endothelial Growth Factor Receptors), which are involved in angiogenesis and tumor growth .

Table 2: Molecular Docking Results

| Receptor | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| VEGFR-1 | -8.5 | Strong interaction observed |

| VEGFR-2 | -8.0 | Comparable binding affinity |

Environmental Applications

Beyond pharmacological uses, the compound's environmental impact has also been assessed. Data from the EPA indicates that 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide exhibits certain hazardous properties, prompting investigations into its environmental behavior and toxicity .

Case Studies and Experimental Findings

Several case studies have documented the efficacy of related compounds in preclinical settings:

- Pain Models : In rodent models, compounds structurally related to 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide have demonstrated significant reductions in nocifensive behaviors when administered prior to TRPA1 agonist exposure .

- Cancer Cell Lines : In vitro studies have shown that fluorinated benzamides can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The following table summarizes key structural analogs, their substituents, molecular formulas, and reported biological activities:

Key Comparative Insights

Target Specificity

- EGFR vs. GCP II: Compound 4d’s quinazolinone extension drives EGFR inhibition, a common target in oncology , whereas the methoxy-dioxopyrrolidinyl analog () targets GCP II, illustrating how substituent choice dictates therapeutic application.

Biological Activity

3-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide is an organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in pharmacological contexts, including anti-inflammatory and anticancer properties. Its unique structure, characterized by the presence of a fluorine atom and a hydroxyl group, contributes to its biological activity by enhancing lipophilicity and enabling specific interactions with biological targets.

Chemical Structure and Properties

The molecular weight of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide is approximately 245.25 g/mol. The chemical structure includes a benzamide backbone with a hydroxyl group at the meta position and a fluorine atom at the para position relative to the carbonyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.25 g/mol |

| IUPAC Name | 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide |

| CAS Number | 790243-12-8 |

The mechanism of action of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atom enhances the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of target enzymes or receptors, leading to desired biological effects.

Anti-Cancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of benzamides have been investigated for their anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cell lines. Compounds with similar structures demonstrated significant inhibitory effects on these cancer cells at concentrations ranging from 1.52 to 6.31 μM, showcasing selectivity against cancerous cells compared to normal breast cell lines.

Table 1: Inhibitory Effects of Related Compounds on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 3-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide | MDA-MB-231 | TBD | TBD |

| Compound 4e | MDA-MB-231 | 1.30 | 5.5 |

| Compound 4g | MCF-7 | 3.92 | 17.5 |

Note: TBD indicates that specific data for this compound is currently not available.

The mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that it may induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positive cells in treated groups compared to controls.

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound possess significant anti-inflammatory properties. These activities are likely mediated through interactions with specific enzymes or receptors, where the fluorine atom and amide group play crucial roles in binding affinity and selectivity towards biological targets.

Study on Anti-Proliferative Activity

A study evaluated the anti-proliferative activity of various benzamide derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for developing new anticancer agents.

Enzyme Inhibition

Compounds structurally related to benzamides have shown potent inhibition against carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. Selective inhibition of CA IX over other isoforms was observed, highlighting the potential for targeted cancer therapies.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and substituted anilines. For example, describes a similar benzamide synthesis using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents at low temperatures (-50°C). Key optimization parameters include:

- Temperature control : To minimize side reactions and improve regioselectivity.

- Reagent stoichiometry : Ensuring excess aniline or acylating agent to drive the reaction to completion.

- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 60–70% .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Challenges arise due to overlapping aromatic proton signals, as seen in structurally similar benzamides (). Advanced 2D NMR (e.g., COSY, HSQC) is recommended to resolve scalar couplings and assign chemical shifts .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry and hydrogen-bonding interactions. highlights the use of SHELX for small-molecule refinement, achieving R-factors < 0.05 .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding polymorphic forms of this compound?

- Methodological Answer : Polymorphism analysis requires a multi-technique approach:

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures (). Discrepancies in peak positions may indicate new polymorphs.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, enantiotropic transitions). For example, used DSC to quantify the relative stability of polymorphs .

- Variable-Temperature Studies : Monitor structural changes under controlled heating to assess thermodynamic stability.

Q. What strategies address contradictions in pharmacological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Target-Specific Assays : Use orthogonal assays (e.g., radioligand binding for receptor affinity vs. enzymatic activity assays) to distinguish direct inhibition from allosteric modulation. highlights the importance of selectivity profiling for metabotropic glutamate receptor 5 (mGlu5) inhibitors .

- Structure-Activity Relationship (SAR) Studies : Introduce targeted substitutions (e.g., replacing the 3-fluoro group with chloro) to isolate contributions of specific functional groups to activity. demonstrates this approach in optimizing pyrimidine-based modulators .

Q. How can researchers interpret complex ¹H NMR spectra with severe signal overlap in aromatic regions?

- Methodological Answer :

- High-Field NMR : Use instruments ≥ 600 MHz to enhance resolution.

- Selective Decoupling : Suppress couplings from adjacent protons to simplify splitting patterns.

- Computational Modeling : Tools like MestReNova or ACD/Labs predict coupling constants and chemical shifts based on analogous compounds. resolved similar challenges by comparing spectral data of fluorinated benzamide derivatives .

Q. What are best practices for crystallographic refinement of this compound using SHELX software?

- Methodological Answer :

- Data Quality : Collect high-resolution data (≤ 0.8 Å) to refine anisotropic displacement parameters accurately.

- Disorder Handling : For disordered regions (e.g., rotating methyl groups), apply PART instructions and constrain occupancy factors. emphasizes SHELXL’s robustness in modeling disorder .

- Validation : Use checkCIF/PLATON to verify geometric restraints and hydrogen-bonding networks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.